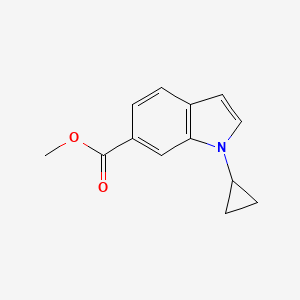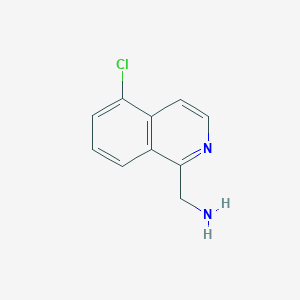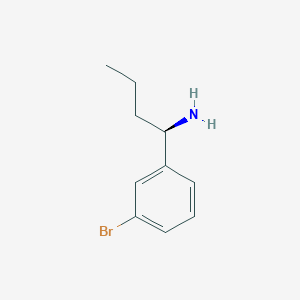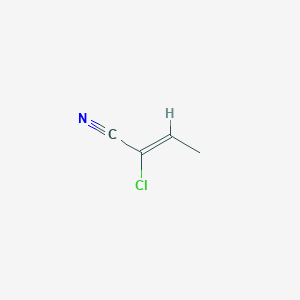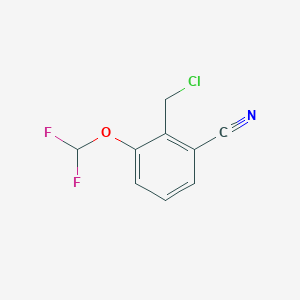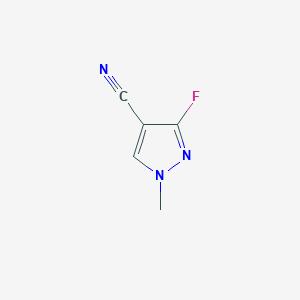![molecular formula C9H8ClNOS B12971710 2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
2-(Chloromethyl)-7-methoxybenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization and chloromethylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
2-(Chloromethyl)-7-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-methoxybenzo[d]thiazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to cellular effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target organism or cell type .
Comparación Con Compuestos Similares
2-(Chloromethyl)-7-methoxybenzo[d]thiazole can be compared with other thiazole derivatives such as:
2-(Chloromethyl)-1,3-thiazole: Similar in structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxybenzo[d]thiazole: Lacks the chloromethyl group, which may result in different reactivity and applications.
2-(Chloromethyl)-7-methoxybenzo[d]oxazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H8ClNOS |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,5H2,1H3 |
Clave InChI |
YEZZQSSIQKFMKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1SC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
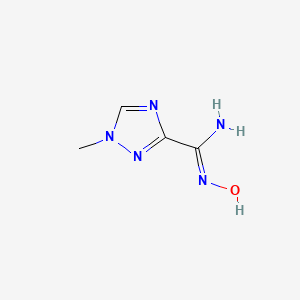
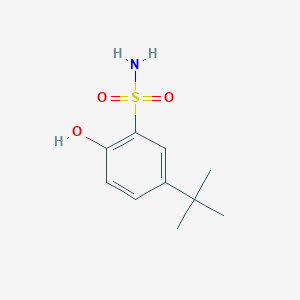


![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
